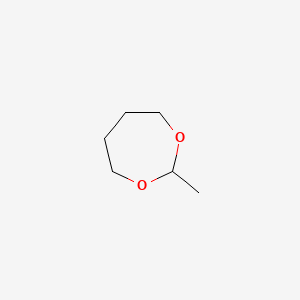

2-Methyl-1,3-dioxepane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6-7-4-2-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLROAHEORYNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308552 | |

| Record name | 2-methyl-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-25-4 | |

| Record name | NSC204897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,3-dioxepane from 1,4-Butanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1,3-dioxepane, a valuable cyclic acetal, from the readily available starting materials 1,4-butanediol (B3395766) and acetaldehyde (B116499). This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a seven-membered heterocyclic compound belonging to the class of cyclic acetals. Its structure is of interest in various fields of chemical research, including polymer chemistry and as a building block in the synthesis of more complex molecules. The most common and direct route to this compound is the acid-catalyzed acetalization of 1,4-butanediol with acetaldehyde. This reaction is a reversible process, and therefore, the efficient removal of water is crucial to drive the equilibrium towards the formation of the desired product.

Reaction Principle and Mechanism

The synthesis of this compound proceeds via an acid-catalyzed nucleophilic addition of the hydroxyl groups of 1,4-butanediol to the carbonyl carbon of acetaldehyde. The reaction mechanism involves the following key steps:

-

Protonation of the carbonyl group: The acid catalyst protonates the oxygen atom of the acetaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack: One of the hydroxyl groups of 1,4-butanediol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

-

Proton transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.

-

Intramolecular cyclization: The second hydroxyl group of the butanediol (B1596017) backbone attacks the protonated hemiacetal carbon, leading to the formation of the seven-membered ring and the elimination of a water molecule.

-

Deprotonation: The final step is the deprotonation of the oxonium ion to yield the stable this compound and regenerate the acid catalyst.

To ensure a high yield of the product, the water generated during the reaction must be continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

3.1. Materials and Reagents

-

1,4-Butanediol (reagent grade)

-

Acetaldehyde (reagent grade)

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (solvent, suitable for azeotropic distillation)

-

Saturated sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

3.2. Equipment

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1,4-butanediol (1.0 equivalent) and toluene. Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

-

Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) to the reaction mixture.

-

Addition of Acetaldehyde: Begin heating the mixture to reflux with vigorous stirring. Once the toluene is refluxing, slowly add acetaldehyde (1.0-1.2 equivalents) to the reaction mixture.

-

Azeotropic Water Removal: Continue to heat the reaction at reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete when no more water is collected.

-

Reaction Quenching and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution in a separatory funnel.

-

Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal and Purification: Filter the drying agent and remove the toluene using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield and reaction time can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference/Note |

| Reactant Stoichiometry | ||

| 1,4-Butanediol | 1.0 eq | |

| Acetaldehyde | 1.0 - 1.2 eq | A slight excess of the more volatile acetaldehyde can help drive the reaction. |

| Catalyst Loading | ||

| p-Toluenesulfonic acid | 0.01 - 0.05 eq | Catalytic amount. |

| Reaction Conditions | ||

| Solvent | Toluene | Allows for azeotropic removal of water. |

| Temperature | Reflux (~111 °C) | Boiling point of toluene. |

| Reaction Time | 2 - 6 hours | Monitor completion by water collection in the Dean-Stark trap. |

| Product Characterization | ||

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | ~135-137 °C | At atmospheric pressure (Predicted). |

| Yield | ||

| Expected Yield | 60-80% | Dependant on efficient water removal. |

Visualizations

5.1. Reaction Pathway

Caption: Acid-catalyzed synthesis of this compound.

5.2. Experimental Workflow

An In-depth Technical Guide to 2-Methyl-1,3-dioxepane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1,3-dioxepane is a cyclic acetal (B89532) that serves as a notable heterocyclic compound in organic chemistry. Its seven-membered ring structure, containing two oxygen atoms, imparts specific chemical characteristics that are of interest in various scientific domains, including synthetic chemistry and material science. This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of this compound, supplemented with detailed experimental protocols and structural visualizations to support advanced research and development activities.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory and theoretical applications.

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [1] |

| IUPAC Name | This compound[2] |

| CAS Number | 4469-25-4[1][2] |

| Boiling Point | 154.1 °C at 760 mmHg[1] |

| Melting Point | Not available |

| Density | 0.919 g/cm³[1] |

| Solubility | 35 g/L in water at 25 °C[3] |

| Flash Point | 46 °C[1] |

| SMILES | CC1OCCCCO1[2] |

| InChI Key | ANLROAHEORYNKS-UHFFFAOYSA-N[2] |

Molecular Structure

The structure of this compound consists of a seven-membered dioxepane ring with a methyl group attached to the carbon atom at the 2-position, which is situated between the two oxygen atoms.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the acid-catalyzed acetalization of acetaldehyde (B116499) with 1,4-butanediol (B3395766).

Materials:

-

Acetaldehyde

-

1,4-butanediol

-

Anhydrous toluene (B28343)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 1,4-butanediol (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents) is added to the flask.

-

The mixture is heated to reflux, and acetaldehyde (1.1 equivalents) is added dropwise.

-

The reaction is continued at reflux, and the water produced is removed azeotropically using the Dean-Stark trap.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and purity assessment of this compound.

-

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR: Proton NMR spectra are typically acquired with a standard pulse program. Expected signals would include a quartet for the methine proton at C2, a doublet for the methyl protons, and multiplets for the methylene (B1212753) protons of the dioxepane ring.

-

¹³C NMR: Carbon-13 NMR spectra are generally recorded with proton decoupling.[4] Distinct signals are expected for the methyl carbon, the methine carbon (C2), and the non-equivalent methylene carbons of the ring.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two KBr plates, or an Attenuated Total Reflectance (ATR) accessory is used.

-

Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

-

Expected Absorptions: Characteristic C-H stretching vibrations for the alkyl groups and strong C-O stretching bands characteristic of the acetal functional group.

Conclusion

This technical guide provides essential data and methodologies for the study of this compound. The compiled chemical properties, structural diagrams, and detailed experimental protocols offer a solid foundation for researchers and professionals engaged in chemical synthesis, analysis, and the development of new materials. The provided information is intended to facilitate further investigation and application of this versatile heterocyclic compound.

References

The Synthesis of 2-Methylene-1,3-dioxepane (MDO): A Technical Guide for Researchers

An in-depth exploration of the synthesis of 2-Methylene-1,3-dioxepane (B1205776) (MDO), a versatile monomer crucial for the development of biodegradable polymers. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and its subsequent polymerization, tailored for researchers, scientists, and professionals in drug development.

2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene (B1206846) acetal (B89532) that has garnered significant attention in polymer chemistry. Its importance lies in its ability to undergo radical ring-opening polymerization (rROP), a process that introduces ester linkages into the backbone of vinyl polymers, thereby imparting biodegradability.[1][2] This feature makes MDO a valuable monomer for creating a wide range of functional and degradable materials with applications in the biomedical field, including drug delivery systems, hydrogels, and tissue engineering scaffolds.[1][3] This technical guide details a common and effective two-step method for the synthesis of MDO.

Core Synthesis Pathway

The most prevalent laboratory-scale synthesis of MDO involves a two-step process.[1][4] The first step is the formation of an intermediate, 2-bromomethyl-1,3-dioxepane (BMDO), through the reaction of bromoacetaldehyde (B98955) diethyl acetal with butane-1,4-diol.[4] The subsequent step involves the dehydrobromination of BMDO to yield the final MDO monomer.[1][4]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

The initial step involves an acetal exchange reaction. Bromoacetaldehyde diethyl acetal reacts with butane-1,4-diol in the presence of an acid catalyst, typically p-toluenesulfonic acid, to form the cyclic acetal, BMDO.[4] The reaction is driven to completion by the removal of ethanol.[4]

Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO) from BMDO

The second step is an elimination reaction where the intermediate BMDO is treated with a strong base, such as potassium hydroxide (B78521), to induce dehydrobromination.[4] This results in the formation of the exocyclic double bond, yielding the desired 2-Methylene-1,3-dioxepane monomer.[4]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of MDO.

Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

Materials:

-

Bromoacetaldehyde diethyl acetal

-

Butane-1,4-diol

-

p-toluenesulfonic acid

-

Hydroquinone (B1673460) (inhibitor)

-

Cyclohexane (B81311) (solvent)

Procedure:

-

A mixture of bromoacetaldehyde diethyl acetal (1 mol), butane-1,4-diol (1 mol), p-toluenesulfonic acid (1 g), and a trace of hydroquinone are refluxed in cyclohexane for 5 hours.[4]

-

Ethanol formed during the reaction is removed as it progresses.[4]

-

The resulting BMDO is isolated by vacuum distillation.[4]

Synthesis of 2-Methylene-1,3-dioxepane (MDO)

Materials:

-

2-bromomethyl-1,3-dioxepane (BMDO)

-

Potassium hydroxide (finely ground)

-

Tetrabutylammonium (B224687) bromide (TBAB, phase-transfer catalyst)

-

Potassium carbonate and potassium hydroxide pellets (for collection flask)

Procedure:

-

The BMDO (0.31 mol) is cooled to 0 °C.[4]

-

Finely ground potassium hydroxide (0.36 mol) and tetrabutylammonium bromide (0.5 g) are slowly added to the stirred mixture.[4]

-

The solution is maintained at 0 °C for 20 minutes and then allowed to warm to ambient temperature.[4]

-

The reaction mixture is placed in an ultrasonic bath at 75 °C.[4]

-

MDO is distilled into a collection flask containing potassium carbonate and potassium hydroxide pellets.[4]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis of MDO, providing a clear comparison of key reaction parameters.

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Synthesis of BMDO | Bromoacetaldehyde diethyl acetal, Butane-1,4-diol | p-toluenesulfonic acid | Cyclohexane | Reflux | 5 | 71 | [4] |

| 2. Synthesis of MDO | 2-bromomethyl-1,3-dioxepane | Potassium hydroxide, TBAB | None | 0 to 75 | - | 28.5 | [4] |

Visualization of the Synthetic and Polymerization Pathways

To further elucidate the chemical transformations, the following diagrams, generated using Graphviz, illustrate the synthesis of MDO and its subsequent radical ring-opening polymerization.

The synthesized MDO monomer can then undergo radical ring-opening polymerization to form poly(ε-caprolactone)-like polymers.[5][6] This process is typically initiated by free-radical initiators such as azobisisobutyronitrile (AIBN).[5]

Conclusion

The synthesis of 2-Methylene-1,3-dioxepane, while involving a two-step process, is a well-established and reproducible method for obtaining this valuable monomer. The subsequent radical ring-opening polymerization of MDO offers a versatile platform for the creation of biodegradable polyesters with significant potential in various fields, particularly in the development of advanced drug delivery systems and sustainable materials. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize and utilize MDO in their investigations.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Radical Ring-Opening Polymerization of 2-Methylene-1,3-dioxepane

For Researchers, Scientists, and Drug Development Professionals

The radical ring-opening polymerization (rROP) of 2-Methylene-1,3-dioxepane (MDO) presents a versatile and powerful platform for the synthesis of degradable polyesters, offering a valuable alternative to traditional poly(ε-caprolactone) (PCL). This technique allows for the introduction of ester linkages into the backbone of polymers derived from radical polymerization, thereby imparting biodegradability to a wide range of materials. This guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the rROP of MDO.

Introduction to the Radical Ring-Opening Polymerization of MDO

2-Methylene-1,3-dioxepane is a cyclic ketene (B1206846) acetal (B89532) that can undergo radical addition to its carbon-carbon double bond. The subsequent propagation can proceed via two main pathways: ring-opening, which results in a polyester (B1180765) structure analogous to PCL, or ring-retention, leading to a polyacetal. A key advantage of MDO is that its free-radical polymerization can proceed with 100% ring opening, yielding poly(ester-co-vinyl) copolymers with tunable properties.[1][2] This method is particularly attractive for creating materials with controlled degradability for applications in drug delivery, tissue engineering, and sustainable plastics.

The rROP of MDO can be initiated by common radical initiators such as azobisisobutyronitrile (AIBN) and di-t-butyl peroxide (DTBP).[2] Furthermore, controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined polymer architectures, such as hyperbranched polycaprolactone.[2]

Polymerization Mechanism

The accepted mechanism for the radical ring-opening polymerization of MDO involves the addition of a radical to the exocyclic double bond of the monomer. This is followed by the ring-opening of the resulting radical to form a more stable primary radical, which then propagates by adding to another MDO monomer.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the polymerization of MDO.

Table 1: Homopolymerization of MDO

| Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Molar Mass ( g/mol ) | PDI | Reference |

| AIBN (2) | 50 | 72 | - | - | - | [1] |

| AIBN | 40 | - | - | - | - | [3][4] |

Table 2: Copolymerization of MDO with Various Monomers

| Comonomer | rMDO | rComonomer | Temperature (°C) | Polymerization Method | Reference |

| Vinyl Acetate (VAc) | 0.43 ± 0.06 | 3.25 ± 0.12 | - | Bulk | [5][6] |

| 2-Octyl Acrylate (2OA) | 0.0000 + 0.0003 | 1.29 ± 0.053 | - | - | [5][6] |

| Lauryl Methacrylate (LMA) | 0.022 ± 0.002 | 8.471 ± 0.028 | - | - | [5][6] |

| Methyl Methacrylate (MMA) | 0.057 | 34.12 | 40 | Pulsed-Laser | [3][4] |

| Butyl Crotonate (BCr) | 0.105 ± 0.013 | 0.017 ± 0.007 | - | - | [7] |

| Methyl Acrylate (MA) | 0.0235 | 26.535 | - | - | [8] |

| Styrene (St) | - | - | 120 | - | [9] |

| N-phenyl maleimide (B117702) (NPM) | - | - | 60 | Solution | [10] |

Experimental Protocols

Synthesis of 2-Methylene-1,3-dioxepane (MDO)

The synthesis of MDO is typically a two-step process.[3]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine bromoacetaldehyde (B98955) diethyl acetal (1.0 mol), 1,4-butanediol (B3395766) (1.0 mol), p-toluenesulfonic acid (catalytic amount, e.g., 1 g), and a trace of hydroquinone (B1673460) in cyclohexane.

-

Reflux the mixture for approximately 5 hours, continuously removing the ethanol (B145695) byproduct via the Dean-Stark trap.

-

After the reaction is complete, cool the mixture and isolate the BMDO by vacuum distillation.

Step 2: Dehydrobromination to form MDO

-

Cool the purified BMDO (0.31 mol) to 0 °C in a suitable reaction vessel.

-

Slowly add finely ground potassium hydroxide (B78521) (0.36 mol) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (e.g., 0.5 g) to the stirred mixture.

-

Maintain the reaction at 0 °C for 20 minutes and then allow it to warm to room temperature.

-

Place the reaction mixture in an ultrasonic bath at 75 °C and distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets to ensure stability.

-

The MDO can be further purified by double distillation to achieve high purity (e.g., 99%).[3]

Radical Ring-Opening Homopolymerization of MDO

The following is a general procedure for the bulk polymerization of MDO.

-

Place the purified MDO monomer in a pressure tube.

-

Add the desired amount of a radical initiator, for example, 2 mol% of azobisisobutyronitrile (AIBN).[1]

-

Degas the mixture through several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

-

Seal the pressure tube and place it in a thermostated oil bath at the desired reaction temperature (e.g., 50 °C).[1]

-

Allow the polymerization to proceed for the desired time (e.g., 72 hours).[1]

-

After the reaction, cool the tube and dissolve the resulting polymer in a suitable solvent such as chloroform.

-

Precipitate the polymer by adding the solution to a non-solvent like hexane (B92381) or methanol.

-

Filter the precipitated polymer and dry it under vacuum at a moderate temperature (e.g., 40 °C) overnight.[1][3]

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis, polymerization, and characterization of MDO-based polymers.

Side Reactions and Considerations

While the rROP of MDO is a robust method, it is important to be aware of potential side reactions that can influence the final polymer structure and properties.

-

Intramolecular Hydrogen Transfer (Backbiting): Primary radicals formed during polymerization are highly reactive and can undergo intramolecular hydrogen transfer, leading to the formation of more stable radicals. This "backbiting" can result in short-chain branching in the polymer.[1][11]

-

Chain Transfer to Monomer: Chain transfer to the MDO monomer can occur, which can limit the achievable molecular weight of the polymer.[3][4]

-

Ring-Retention: Although ring-opening is highly favored for the seven-membered MDO ring, under certain conditions, particularly in copolymerizations, a small degree of ring-retained units may be incorporated into the polymer backbone.[10]

Conclusion

The radical ring-opening polymerization of 2-Methylene-1,3-dioxepane is a highly effective and versatile method for synthesizing degradable polyesters with tunable properties. By carefully controlling the reaction conditions and comonomer selection, researchers can design a wide array of functional materials for various applications, from biomedical devices to environmentally friendly plastics. This guide provides a foundational understanding and practical protocols to aid scientists and professionals in leveraging the potential of MDO in their research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Radical Ring-Opening Polymerization of Cyclic Ketene Acetals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals (CKAs) represents a powerful and versatile method for synthesizing aliphatic polyesters. This technique uniquely combines the advantages of radical polymerization, such as tolerance to various functional groups and mild reaction conditions, with the ability to introduce cleavable ester linkages into the polymer backbone. This feature is of paramount importance for the development of biodegradable and biocompatible materials essential in drug delivery, tissue engineering, and other biomedical applications.

Core Mechanism: Addition-Fragmentation

The polymerization of CKAs proceeds via a radical addition-fragmentation mechanism. Unlike traditional vinyl polymerizations that only involve the opening of a double bond, the rROP of CKAs involves a multi-step process for each monomer addition. The extent of ring-opening is highly dependent on the monomer's ring size and the substituents present.[1] For instance, the seven-membered CKA, 2-methylene-1,3-dioxepane (B1205776) (MDO), is known to undergo nearly 100% ring-opening, yielding a polyester (B1180765) structurally similar to poly(ε-caprolactone).[1][2] In contrast, five-membered CKAs can exhibit a mixture of ring-opened and ring-retained structures.[3]

The process can be broken down into the following key stages:

-

Initiation: A radical initiator (e.g., AIBN, peroxides) decomposes to generate primary radicals. These radicals then add across the exocyclic double bond of the CKA monomer.

-

Propagation (Addition-Ring-Opening): The radical formed on the CKA monomer can then undergo one of two competing pathways:

-

Ring-Opening: The radical intermediate undergoes β-scission, leading to the opening of the acetal (B89532) ring and the formation of an ester bond in what will become the polymer backbone. This process also generates a new propagating radical. This is the desired pathway for creating degradable polyesters.

-

Direct Propagation (Ring-Retention): The radical intermediate can also add to another CKA monomer directly, without ring-opening. This leads to the formation of a polyacetal structure with an intact cyclic group.[1]

-

-

Termination: The polymerization is terminated by conventional radical-radical recombination or disproportionation reactions.

The competition between ring-opening and direct propagation is a critical factor that determines the final polymer microstructure and its properties.[3]

Diagram of the General Mechanism

Caption: General mechanism of radical polymerization of Cyclic Ketene Acetals (CKAs).

Quantitative Data Summary

The copolymerization of CKAs with traditional vinyl monomers is a key strategy for introducing degradable linkages into otherwise stable polymer backbones. The reactivity ratios (r) are crucial for predicting copolymer composition.

| CKA Monomer | Vinyl Comonomer | r_CKA | r_Vinyl | Polymerization System | Reference |

| MDO | Vinyl Acetate (B1210297) (VAc) | 0.14 | 1.89 | Photo-induced cobalt-mediated | [4] |

| MDO | Methyl Methacrylate (MMA) | 0.057 | 34.12 | Pulsed-laser polymerization at 40°C | [5][6] |

| MDO | Butyl Crotonate (BCr) | 0.105 | 0.017 | Free-radical copolymerization | [7] |

| MDO | Butyl Vinyl Ether (BVE) | 0.73 | 1.61 | Free-radical copolymerization | [8][9] |

MDO: 2-methylene-1,3-dioxepane

The data clearly indicates that the reactivity of CKAs is generally lower than that of many common vinyl monomers like MMA, leading to copolymers that are rich in the vinyl component.[5][10] However, combinations with monomers like vinyl ethers show more comparable reactivity ratios, allowing for a more statistical incorporation of the CKA.[8][9]

Experimental Protocols

Synthesis of 2-methylene-1,3-dioxepane (MDO)

A common route for the synthesis of CKAs is a two-step process involving transacetalization followed by an elimination reaction.[6]

Workflow for MDO Synthesis

Caption: Experimental workflow for the synthesis of the MDO monomer.

Detailed Methodology:

-

Reaction Setup: A mixture of bromoacetaldehyde diethyl acetal (1.0 mol), butane-1,4-diol (1.0 mol), p-toluenesulfonic acid (1 g), and a trace of hydroquinone are refluxed in cyclohexane.[6]

-

Reaction: The mixture is refluxed for approximately 5 hours. Ethanol, a byproduct of the reaction, is removed as it is formed to drive the reaction to completion.[6]

-

Isolation of Intermediate: The intermediate, 2-bromomethyl-1,3-dioxepane, is isolated from the reaction mixture by vacuum distillation.[6]

-

Elimination: The purified intermediate then undergoes an elimination reaction to form the exocyclic double bond of the MDO monomer.

-

Final Purification: The final MDO product is purified by vacuum distillation to achieve high purity (e.g., >99%).[1]

General Procedure for Radical Homopolymerization of CKAs

This protocol provides a general method for the homopolymerization of a CKA monomer.

Materials:

-

Cyclic Ketene Acetal (CKA) monomer (e.g., MDO)

-

Radical Initiator (e.g., AIBN for 60°C, DTBP for 140°C)[3]

-

Solvent (e.g., o-dichlorobenzene)[3]

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, test tubes)

-

Precipitation solvents (e.g., THF, hexane)[3]

Methodology:

-

Solution Preparation: Dissolve the CKA monomer (e.g., 22 mmol) and the radical initiator (e.g., 1/50 equivalent to monomer) in the chosen solvent (e.g., o-dichlorobenzene).[3]

-

Deoxygenation: Transfer the solution to a reaction tube. Deoxygenate the solution thoroughly using a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[3]

-

Polymerization: Seal the reaction tube under an inert atmosphere (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired temperature (e.g., 60°C for AIBN, 140°C for DTBP).[3]

-

Reaction Time: Allow the polymerization to proceed for a set time, typically up to 24 hours.[3]

-

Isolation: After the reaction period, cool the mixture to room temperature.

-

Purification: Isolate and purify the resulting polymer by precipitating the reaction solution into a non-solvent, such as hexane (B92381) from a THF solution. Repeat the dissolution and precipitation steps as necessary to remove unreacted monomer and initiator residues.[3]

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Characterization

The resulting polymers are typically characterized by a suite of analytical techniques to determine their structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the polymer and, crucially, to determine the ratio of ring-opened (ester) to ring-retained (acetal) units.[1][11] The presence of signals around 170 ppm in the ¹³C NMR spectrum is characteristic of the ester carbonyl group from ring-opening.[12]

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer chains.[1][11]

-

Differential Scanning Calorimetry (DSC): Used to analyze the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).[13] These properties are heavily influenced by the polymer's microstructure, including the degree of branching and the ratio of ester to acetal units.[11]

Conclusion

The radical ring-opening polymerization of cyclic ketene acetals is a highly valuable technique for creating functional and degradable polyesters. By carefully selecting the CKA monomer, comonomers, and reaction conditions, researchers can tailor the polymer's architecture and properties to suit specific applications in drug development and materials science. The ability to introduce ester linkages into a polymer backbone via a radical mechanism opens up a vast design space for new materials that combine the robustness of vinyl polymers with the desired degradability of polyesters.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A comprehensive kinetic study of the conventional free-radical polymerization of seven-membered cyclic ketene acetals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lvts.fr [lvts.fr]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Radical ring-opening copolymerization of cyclic ketene acetals with vinyl monomers [morressier.com]

- 11. Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Homopolymerization Kinetics of 2-Methylene-1,3-dioxepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the homopolymerization kinetics of 2-Methylene-1,3-dioxepane (B1205776) (MDO), a versatile monomer crucial for the development of biodegradable polymers. MDO, a seven-membered cyclic ketene (B1206846) acetal (B89532), undergoes radical ring-opening polymerization (rROP) to introduce ester linkages into the polymer backbone, thereby imparting biodegradability to the resulting materials.[1][2] This characteristic makes MDO-based polymers highly valuable in biomedical applications such as drug delivery systems, hydrogels, and tissue engineering scaffolds.[2]

Polymerization Mechanism

The free-radical polymerization of MDO proceeds primarily through a ring-opening mechanism. The process is initiated by the addition of a radical to the exocyclic double bond of the MDO monomer. This leads to the formation of a radical intermediate that subsequently undergoes ring-opening to create a more stable ester-containing radical, which then propagates the polymer chain.[3][4] While ring-opening is the predominant pathway, a competing ring-retaining polymerization can also occur, leading to the incorporation of acetal units into the polymer backbone.[3] The ratio of ring-opening to ring-retention is influenced by polymerization conditions, particularly temperature, with higher temperatures favoring the ring-opening pathway.

Caption: MDO Radical Ring-Opening Polymerization Mechanism.

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are synthesized methodologies based on common practices reported in the literature for the free-radical homopolymerization of MDO.

Materials and Purification

-

Monomer: 2-Methylene-1,3-dioxepane (MDO) is typically synthesized in a two-step process.[5] The first step involves the reaction of bromoacetaldehyde (B98955) diethyl acetal with 1,4-butanediol (B3395766) to form 2-bromomethyl-1,3-dioxepane.[5] The second step is the dehydrobromination of the intermediate to yield MDO.[5] For kinetic studies, MDO should be purified, for example, by double distillation, to achieve high purity (e.g., 99%).[5]

-

Initiator: A common initiator used for the radical polymerization of MDO is 2,2'-azobisisobutyronitrile (AIBN).[3][5] Di-tert-butyl peroxide (DTBP) has also been used.[3][6] The initiator should be purified, for instance, by recrystallization.

-

Solvent: While bulk polymerization is common, solvents such as cyclohexane (B81311) can be used.[5] Solvents should be of high purity and dried before use.

Polymerization Procedure (Example using Pulsed-Laser Polymerization)

Pulsed-laser polymerization (PLP) is a powerful technique for determining propagation rate coefficients.

-

Sample Preparation: A stock solution of the initiator (e.g., AIBN) in the purified MDO monomer is prepared.[5] This solution is then diluted to create a series of samples with varying initiator concentrations.[5]

-

Degassing: Each sample is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved through several freeze-pump-thaw cycles.[5]

-

Polymerization: The degassed samples are placed in a thermostated cell at the desired reaction temperature (e.g., 40 °C).[5] The sample is then exposed to a pulsed laser beam for a specified duration.

-

Polymer Isolation: After polymerization, the resulting polymer is isolated by precipitation in a non-solvent, such as methanol.[5] The polymer is then redissolved in a suitable solvent (e.g., acetone) and reprecipitated to remove any unreacted monomer and initiator residues.[5]

-

Drying: The purified polymer is dried under vacuum at a low temperature (e.g., 20 °C) until a constant weight is achieved.[5]

Characterization and Kinetic Analysis

-

Molecular Weight Determination: The molecular weight and molecular weight distribution of the resulting polymer are determined using Gel Permeation Chromatography (GPC).[5]

-

Kinetic Data Analysis: For PLP experiments, the propagation rate coefficient (kp) can be determined from the molecular weight distribution of the polymer.[5] The chain transfer to monomer constant (CM) can be determined using the chain length distribution method.[5]

Caption: General Experimental Workflow for MDO Homopolymerization.

Quantitative Kinetic Data

The homopolymerization kinetics of MDO have been investigated under various conditions. While a comprehensive set of kinetic parameters for homopolymerization is not extensively reported in a single source, some key data points have been determined.

| Parameter | Value | Conditions | Reference |

| Chain Transfer to Monomer Constant (CM) | 1.7 x 10-2 | 40 °C | [5] |

| Homopropagation Rate Coefficient (kp) | ~40 dm3 mol-1 s-1 | 40 °C (estimated) | [5] |

Note: Obtaining a direct measurement of the homopropagation rate coefficient for MDO via PLP has proven challenging due to high chain transfer rates and the difficulty in obtaining sufficient polymer yield under typical PLP conditions.[5] The provided kp value is an estimate based on comparisons with ethylene (B1197577) polymerization.[5]

Copolymerization Kinetics

The copolymerization of MDO with various vinyl monomers is of significant interest for tailoring the properties of degradable polymers. The reactivity ratios, which describe the relative reactivity of the monomers in a copolymerization system, have been determined for several MDO copolymerizations.

| Comonomer (M2) | rMDO (r1) | rM2 (r2) | Temperature (°C) | Reference |

| Vinyl Acetate (B1210297) (VAc) | 0.43 ± 0.06 | 3.25 ± 0.12 | Not specified | [7] |

| Vinyl Acetate (VAc) | 0.47 | 1.53 | 70 | [6] |

| Vinyl Acetate (VAc) | 0.14 | 1.89 | 30 | [8] |

| Methyl Methacrylate (MMA) | 0.057 | 34.12 | 40 | [5] |

| 2-Octyl Acrylate (2OA) | 0.0000 + 0.0003 | 1.29 ± 0.053 | Not specified | [7] |

| Lauryl Methacrylate (LMA) | 0.022 ± 0.002 | 8.471 ± 0.028 | Not specified | [7] |

| Styrene (St) | 0.021 | 22.6 | Not specified | [9] |

| Butyl Acrylate (BA) | 0.071 | 0.417 | 50 | [10] |

Note: The reactivity ratios indicate that in many cases, the vinyl comonomer is more reactive towards its own radical than towards the MDO radical.

Conclusion

The homopolymerization of 2-Methylene-1,3-dioxepane offers a valuable route to biodegradable polyesters. Understanding the kinetics of this process is crucial for controlling the polymer structure and properties. While direct measurement of all kinetic parameters for MDO homopolymerization presents some experimental challenges, the available data, particularly from copolymerization studies, provides significant insights into its reactivity. Further research focusing on precise determination of the homopolymerization kinetic parameters will be beneficial for the continued development of MDO-based materials for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-1,3-dioxepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-methyl-1,3-dioxepane. Due to the limited availability of public experimental spectra for this specific compound, the presented data is based on validated NMR prediction methodologies, offering a robust framework for the analysis and interpretation of its spectral features. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using advanced computational algorithms that provide reliable estimations of chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 2-H | 4.75 | Quartet (q) | 5.1 | 1H |

| 4-H₂ / 7-H₂ | 3.70 - 3.85 | Multiplet (m) | - | 4H |

| 5-H₂ / 6-H₂ | 1.65 - 1.80 | Multiplet (m) | - | 4H |

| 2-CH₃ | 1.25 | Doublet (d) | 5.1 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Number | Chemical Shift (δ, ppm) |

| C2 | 102.5 |

| C4 / C7 | 68.0 |

| C5 / C6 | 28.5 |

| 2-CH₃ | 21.0 |

Disclaimer: The data presented above is predicted and should be used as a reference. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Experimental Protocols

The following protocols describe the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents such as acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used depending on the sample's solubility and the desired chemical shift dispersion.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Spectroscopy Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.

-

Acquisition Time (AQ): Set to acquire data for 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the chemical shift of each peak.

-

¹³C NMR Spectroscopy Acquisition

-

Instrument Setup: The same sample and initial setup (locking and shimming) from the ¹H NMR experiment can be used.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Typically, 128 to 1024 scans are necessary for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Spectral Width (SW): A spectral width of 200-240 ppm is used to cover the entire carbon chemical shift range.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID.

-

Phasing and Baseline Correction: Perform phasing and baseline correction as described for the ¹H NMR spectrum.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm (or the solvent signal to its known chemical shift).

-

Peak Picking: Identify the chemical shift of each carbon signal.

-

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound with atom numbering for NMR correlation and a logical workflow for its characterization.

Caption: Molecular structure of this compound with atom numbering.

Caption: Logical workflow for the NMR characterization of this compound.

Physical properties of 2-Methyl-1,3-dioxepane (boiling point, density)

Technical Guide: Physical Properties of 2-Methyl-1,3-dioxepane

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 4469-25-4) is a cyclic acetal, a class of heterocyclic organic compounds.[1][2] Its structure consists of a seven-membered ring containing two oxygen atoms at positions 1 and 3, with a methyl group attached to the carbon atom between the two oxygens. This compound serves as a valuable building block in organic synthesis and is noted for its role as a solvent and reagent in various chemical reactions.[1] Understanding its physical properties, such as boiling point and density, is fundamental for its application in research and development, particularly in designing reaction conditions and purification procedures.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and application in experimental settings.

| Physical Property | Value | Units | Conditions |

| Boiling Point | 154.1[1][3] | °C | at 760 mmHg |

| Density | 0.919[1][3] | g/cm³ | Not Specified |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is a common micro-scale technique for determining the boiling point of a liquid.

Materials:

-

Sample of this compound

-

Thiele tube or similar heating apparatus (e.g., aluminum block)[4]

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)[5]

-

Liquid for heating bath (e.g., mineral oil, silicone oil)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the fusion tube.[5]

-

A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[4]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[6]

-

The entire assembly is clamped and immersed in a heating bath (Thiele tube).[6]

-

The apparatus is heated slowly and gently.[4] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

Determination of Density (Pycnometer or Volumetric Method)

This protocol outlines the determination of a liquid's density by measuring the mass of a known volume.

Materials:

Procedure:

-

An empty, clean, and dry graduated cylinder or volumetric flask is weighed accurately on an analytical balance. Let this mass be m₁.[7]

-

A specific volume of the liquid sample (e.g., 10 mL) is carefully measured and added to the weighed container.[8] The volume is recorded as V.

-

The container with the liquid is weighed again to determine the total mass. Let this mass be m₂.

-

The mass of the liquid (m) is calculated by subtracting the mass of the empty container from the total mass (m = m₂ - m₁).

-

The density (ρ) is then calculated using the formula: ρ = m / V.[7]

-

The temperature of the liquid should be measured and recorded, as density is temperature-dependent.[8]

Synthesis Workflow

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of acetaldehyde (B116499) with 1,4-butanediol.[9] The following diagram illustrates the general workflow for this reaction.

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-methyl-1,3-dioxepane4469-25-4,Purity96%_Chemos GmbH [molbase.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 9. This compound | 4469-25-4 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Stability and Reactivity of 2-Methyl-1,3-dioxepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2-Methyl-1,3-dioxepane, a seven-membered cyclic acetal (B89532). Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates from the well-established chemistry of analogous cyclic acetals, particularly 1,3-dioxanes and 1,3-dioxolanes. The primary focus is on hydrolytic stability, the principal degradation pathway for acetals, alongside discussions on potential thermal and oxidative reactivities. This document includes detailed experimental protocols for assessing stability and visualizations of key chemical processes to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a cyclic acetal featuring a seven-membered ring. Cyclic acetals are a crucial class of compounds, often employed as protecting groups for carbonyls in organic synthesis and found in various natural products and pharmaceutical compounds. Their stability and reactivity are of paramount importance for applications in drug delivery, material science, and chemical manufacturing. The stability of the acetal linkage is highly dependent on the surrounding chemical environment, particularly pH. This guide aims to provide a detailed understanding of the factors governing the stability and reactivity of this compound, enabling informed decisions in its handling, storage, and application.

Chemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 4469-25-4 | --INVALID-LINK-- |

| Molecular Formula | C₆H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 116.16 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid (predicted) | General knowledge of similar acetals |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in organic solvents (predicted) | --INVALID-LINK-- (for a related compound) |

Stability Profile

The stability of this compound is primarily dictated by its susceptibility to hydrolysis. Like other acetals, it exhibits significant stability under neutral and basic conditions but is labile in acidic environments.[1]

Hydrolytic Stability

The acid-catalyzed hydrolysis of this compound results in the cleavage of the acetal bond to yield acetaldehyde (B116499) and 1,4-butanediol. This reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water.[2]

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Stability | Expected Products | Notes |

| Acidic (pH < 7) | Low | Acetaldehyde, 1,4-Butanediol | Rate of hydrolysis increases with decreasing pH.[3] |

| Neutral (pH ≈ 7) | High | - | Generally stable, though slow hydrolysis may occur over extended periods, especially at elevated temperatures.[3] |

| Basic (pH > 7) | High | - | Stable against hydrolysis.[1] |

The mechanism of acid-catalyzed hydrolysis proceeds through a series of protonation and cleavage steps, as illustrated in the following diagram.

Caption: Mechanism of acid-catalyzed hydrolysis.

Thermal Stability

Oxidative Stability

Information regarding the oxidative stability of this compound is limited. Generally, the acetal functional group is relatively stable to many oxidizing agents.[7] However, strong oxidizing conditions could potentially lead to oxidation of the C-H bonds of the ring or the methyl group.

Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the acetal functional group.

Acid-Catalyzed Reactions

As discussed under hydrolytic stability, the primary reaction of this compound is its cleavage under acidic conditions. This reactivity is fundamental to its use as a protecting group, where it can be readily removed by treatment with aqueous acid.[2]

Other Reactions

While the acid-catalyzed hydrolysis is the most prominent reaction, other transformations are theoretically possible, though not widely reported for this specific molecule. These could include reactions involving the C-H bonds of the ring or the methyl group under specific catalytic or radical conditions.

Experimental Protocols

The following section provides a detailed methodology for assessing the hydrolytic stability of this compound.

Protocol: Determination of Hydrolytic Stability by HPLC

This protocol outlines a general procedure to quantify the rate of hydrolysis of this compound under controlled pH conditions.[8]

5.1.1. Materials and Reagents

-

This compound (of known purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Buffer solutions of desired pH (e.g., pH 3, 5, 7)

-

Internal standard (a stable, non-reactive compound soluble in the reaction mixture)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

5.1.2. Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 10 mg/mL).

-

Prepare a stock solution of the internal standard in acetonitrile at a known concentration.

-

-

Reaction Setup:

-

In a series of vials, add a specific volume of the appropriate buffer solution.

-

Equilibrate the vials to the desired reaction temperature (e.g., 25 °C, 40 °C, 60 °C) in a water bath or heating block.

-

To each vial, add a known amount of the internal standard stock solution.

-

Initiate the reaction by adding a known volume of the this compound stock solution to each vial, ensuring rapid mixing. Start a timer immediately.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

-

Immediately quench the reaction by diluting the aliquot in a mobile phase or a neutral pH buffer to prevent further hydrolysis.

-

-

HPLC Analysis:

-

Analyze each quenched sample by HPLC.

-

The mobile phase composition and flow rate should be optimized to achieve good separation of this compound, the internal standard, and the expected hydrolysis products (acetaldehyde and 1,4-butanediol).

-

Monitor the disappearance of the this compound peak and the appearance of product peaks over time.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point relative to the internal standard.

-

Plot the concentration of this compound versus time to determine the rate of hydrolysis.

-

From this data, the half-life (t₁/₂) of the compound under the specific pH and temperature conditions can be calculated.

-

Caption: Workflow for hydrolytic stability testing.

Conclusion

While direct experimental data on the stability and reactivity of this compound is scarce, a robust understanding can be derived from the well-documented chemistry of cyclic acetals. The compound is expected to be stable under neutral and basic conditions but will readily undergo acid-catalyzed hydrolysis to yield acetaldehyde and 1,4-butanediol. This inherent reactivity under acidic conditions is a critical consideration for its synthesis, storage, and application. The provided experimental protocol offers a reliable method for quantifying its hydrolytic stability, which is essential for its use in pH-sensitive applications such as drug delivery systems. Further research is warranted to elucidate its thermal and oxidative stability profiles and to explore its full range of chemical reactivity.

References

- 1. benchchem.com [benchchem.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

Discovering novel copolymers using 2-Methylene-1,3-dioxepane

An In-Depth Technical Guide to 2-Methylene-1,3-dioxepane (B1205776) for the Synthesis of Novel Copolymers

Introduction

In the pursuit of advanced materials for biomedical applications, particularly in drug delivery and tissue engineering, the development of biodegradable polymers with tunable properties is of paramount importance. 2-Methylene-1,3-dioxepane (MDO) has emerged as a highly versatile monomer for this purpose. As a seven-membered cyclic ketene (B1206846) acetal (B89532), MDO undergoes radical ring-opening polymerization (rROP) to introduce ester linkages into the backbone of vinyl polymers.[1][2] This process is significant because it combines the robustness of free-radical polymerization with the ability to create degradable polyester (B1180765) segments, a feature not achievable through conventional vinyl polymer synthesis.[3][4]

The free-radical polymerization of MDO proceeds with essentially 100% ring-opening, yielding a polymer structurally analogous to poly(ε-caprolactone), a well-known biodegradable polyester.[5] This unique reactivity allows for the straightforward synthesis of copolymers where degradable ester units are interspersed with non-degradable carbon-carbon backbones. By copolymerizing MDO with a wide array of functional vinyl monomers, researchers can create materials with tailored degradation rates, mechanical properties, and functionalities for conjugating bioactive molecules.[6] This guide provides a comprehensive overview of the synthesis of MDO, its polymerization mechanisms, and its application in creating novel copolymers for the drug development field, complete with detailed experimental protocols and quantitative data.

Monomer Synthesis: 2-Methylene-1,3-dioxepane (MDO)

The synthesis of MDO is typically accomplished via a two-step process starting from bromoacetaldehyde (B98955) diethyl acetal and 1,4-butanediol (B3395766).[7][8] The first step involves an acid-catalyzed acetal exchange to form the intermediate 2-bromomethyl-1,3-dioxepane (BMDO). The subsequent step is a dehydrobromination reaction using a strong base to yield the final MDO monomer.

Caption: Synthesis pathway for 2-Methylene-1,3-dioxepane (MDO).

Experimental Protocol: MDO Synthesis

This protocol is adapted from the procedure described by Cai et al. and Davis et al.[3][7]

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), p-toluenesulfonic acid (1 g), and a trace amount of hydroquinone.[7]

-

Add cyclohexane as the solvent and reflux the mixture for 5 hours. Ethanol generated during the reaction is removed azeotropically.[7]

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

-

Remove the solvent under reduced pressure.

-

Isolate the crude BMDO product by vacuum distillation (0.02 mmHg) to yield a pure liquid.[7]

Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

-

Cool the purified BMDO (0.31 mol) in an ice bath.[7]

-

Slowly add finely ground potassium hydroxide (0.36 mol) and a catalytic amount of tetrabutylammonium bromide (TBAB) to the stirred mixture.[7]

-

Place the reaction mixture in an ultrasonic bath at 75 °C.[7]

-

Distill the MDO product directly from the reaction mixture into a collection flask containing potassium carbonate and potassium hydroxide pellets to remove any acidic impurities and water.[7]

-

The purity of the final MDO monomer should be verified by NMR and/or GC-MS. A purity of >99% is desirable for polymerization experiments.[5][7]

Polymerization and Copolymerization of MDO

MDO polymerizes via a radical ring-opening mechanism. The process begins with a radical initiator adding to the exocyclic double bond, followed by the opening of the seven-membered ring to form a more stable primary radical and an ester linkage in the polymer backbone.[4][8] This ring-opening is highly efficient, with studies showing 100% ring-opening under typical free-radical polymerization conditions.[5][7]

Caption: Mechanism of MDO radical ring-opening polymerization.

Copolymerization with Functional Monomers

The true utility of MDO lies in its ability to be copolymerized with various vinyl monomers to create functional, degradable materials. The resulting copolymers have a backbone containing both ester linkages from MDO and side chains from the comonomer.

Table 1: Reactivity Ratios for MDO Copolymerization

| Comonomer (M2) | r_MDO (r1) | r_M2 (r2) | Temperature (°C) | Polymerization System | Reference(s) |

| Methyl Methacrylate (B99206) (MMA) | 0.057 | 34.12 | 40 | Pulsed-laser polymerization | [8][9] |

| Vinyl Acetate (B1210297) (VAc) | 0.14 | 1.89 | 30 | Photo-induced cobalt-mediated | [10][11] |

| Butyl Crotonate (BCr) | 0.105 | 0.017 | - | Free-radical copolymerization | [12] |

Note: The low reactivity ratio of MDO (r_MDO) compared to monomers like MMA indicates that MMA is much more likely to add to a growing chain, resulting in copolymers with isolated MDO units rather than blocks.

Experimental Protocol: Copolymerization of MDO and Vinyl Acetate

This protocol is based on the cobalt-mediated radical polymerization described by Ding et al.[10]

-

Preparation: In a Schlenk tube, add MDO, vinyl acetate (VAc), (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (photoinitiator), and cobalt(II) acetylacetonate (B107027) (Co(acac)₂). The molar ratios can be varied to control copolymer composition.

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed tube under UV irradiation (e.g., 365 nm, 450 µW/cm²) at a controlled temperature (e.g., 30 °C).[10]

-

Monitoring: At timed intervals, take aliquots to determine monomer conversion (via ¹H NMR) and molecular weight (via Size Exclusion Chromatography, SEC).

-

Termination and Purification: After the desired time or conversion, stop the reaction by exposing the solution to air and cooling. Dilute the viscous solution with a suitable solvent (e.g., tetrahydrofuran, THF).

-

Precipitation: Precipitate the copolymer by adding the solution dropwise into a non-solvent (e.g., cold methanol (B129727) or hexane).

-

Drying: Collect the precipitated polymer by filtration and dry under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Application Spotlight: Copolymers for Intracellular Drug Delivery

A powerful application of MDO is in the construction of biodegradable polymeric prodrugs. By copolymerizing MDO with monomers bearing specific functionalities, drug molecules can be attached via cleavable linkers, allowing for targeted release in response to specific biological triggers, such as the acidic environment of endosomes and lysosomes.[3][13]

Researchers have synthesized a terpolymer of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA).[3][14] This system creates an amphiphilic copolymer that can self-assemble into micelles. The PEGMA provides a hydrophilic shell for stability in aqueous environments, the PDSMA offers disulfide groups for drug conjugation, and the MDO incorporates biodegradable ester linkages into the hydrophobic core.

Caption: Workflow for creating a DOX-conjugated polymeric prodrug micelle.

Experimental Protocol: Synthesis of P(MDO-co-PEGMA-co-PDSMA) Terpolymer

This protocol is adapted from Cai et al.[3]

-

Monomer and Initiator Preparation: Dissolve MDO, PEGMA, PDSMA, and the initiator azobisisobutyronitrile (AIBN) in a suitable solvent like 1,4-dioxane (B91453) in a reaction vessel. The feed ratios are chosen to achieve the desired copolymer composition.

-

Polymerization: Deoxygenate the solution via freeze-pump-thaw cycles, backfill with nitrogen, and heat to 65-70 °C for 24 hours.

-

Purification: After polymerization, cool the solution, dilute with THF, and precipitate the terpolymer in a non-solvent such as cold diethyl ether or a hexane/diethyl ether mixture.

-

Drying: Redissolve the polymer in a small amount of THF and re-precipitate. Collect the final product and dry it under vacuum.

-

Characterization: Confirm the structure and composition of the terpolymer using ¹H NMR and determine the molecular weight and polydispersity index (PDI) by SEC.

Drug Conjugation and Release

The anticancer drug doxorubicin (B1662922) (DOX), modified with a maleimide (B117702) group and a pH-sensitive hydrazone linker (Mal-DOX), can be conjugated to the terpolymer.[3] The disulfide bonds in the PDSMA units are first reduced to thiols, which then react with the maleimide group on the drug via thiol-ene "click" chemistry.

Table 2: Characterization and Drug Release Data for P(MDO-co-PEGMA-co-PDSMA)-DOX Micelles

| Polymer ID | Molar Feed Ratio (MDO:PEGMA:PDSMA) | M_n ( g/mol ) | PDI | Micelle Diameter (nm) | Drug Loading Content (%) | Cumulative DOX Release (24h, pH 5.5) | Cumulative DOX Release (24h, pH 7.4) |

| P1 | 50:50:0 | 12,500 | 1.65 | - | - | - | - |

| P2 | 45:45:10 | 13,100 | 1.72 | 110 | 12.5 | ~55% | ~15% |

| P3 | 40:40:20 | 13,800 | 1.78 | 125 | 18.2 | ~60% | ~18% |

| (Data synthesized from trends reported in Cai et al.[3]) |

The data demonstrates that drug release is significantly accelerated at an acidic pH of 5.5, which mimics the endo-lysosomal environment inside cancer cells, compared to the physiological pH of 7.4.[3] This pH-sensitive release is attributed to the cleavage of the hydrazone bond linking the drug to the polymer.[3] Furthermore, the MDO units in the micelle core provide a long-term degradation pathway for the carrier itself.

Conclusion and Future Outlook

2-Methylene-1,3-dioxepane is a uniquely valuable monomer for designing the next generation of functional and biodegradable polymers. Its ability to undergo radical ring-opening polymerization allows for the precise insertion of degradable ester linkages into otherwise stable polymer backbones. The copolymerization of MDO with a vast library of existing vinyl monomers opens up possibilities for creating materials with finely tuned properties for specific applications, from compostable plastics to sophisticated drug delivery systems.[1][12][15]

For researchers in drug development, MDO-based copolymers offer a versatile platform to create smart nanocarriers that are biodegradable, biocompatible, and responsive to biological stimuli. Future work will likely focus on expanding the range of functional comonomers, exploring more complex polymer architectures like block and graft copolymers, and further investigating the in vivo performance and degradation profiles of these innovative materials.

References

- 1. nbinno.com [nbinno.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00259H [pubs.rsc.org]

- 4. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. pubs.acs.org [pubs.acs.org]